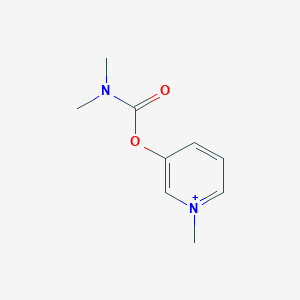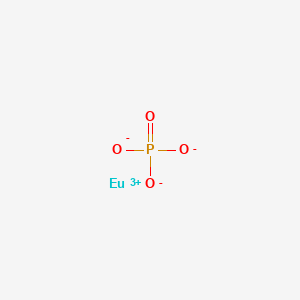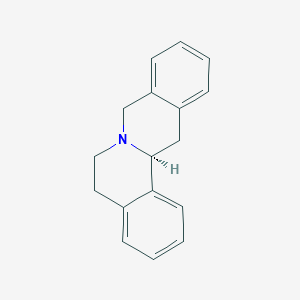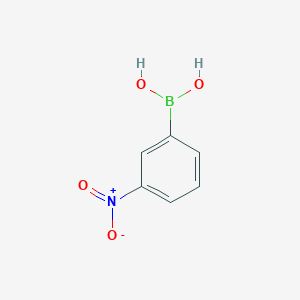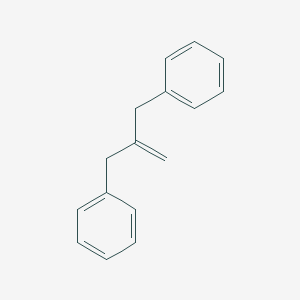
1,1-Dibenzylethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibenzylethene, also known as stilbene, is a hydrocarbon compound that belongs to the family of organic compounds known as stilbenes. It is a colorless solid that is insoluble in water but soluble in most organic solvents. 1,1-Dibenzylethene has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 1,1-Dibenzylethene varies depending on its application. In materials science, 1,1-Dibenzylethene acts as a building block for the synthesis of polymers and copolymers with unique properties. In organic electronics, 1,1-Dibenzylethene acts as a component in devices that convert light into electricity or vice versa. In medicine, 1,1-Dibenzylethene induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
生化和生理效应
1,1-Dibenzylethene has been shown to have a range of biochemical and physiological effects depending on its concentration and application. In materials science, 1,1-Dibenzylethene has been shown to have high thermal stability, optical activity, and fluorescence. In organic electronics, 1,1-Dibenzylethene has been shown to have high charge mobility and excellent light absorption properties. In medicine, 1,1-Dibenzylethene has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
实验室实验的优点和局限性
The advantages of using 1,1-Dibenzylethene in lab experiments include its unique properties, such as high thermal stability, optical activity, fluorescence, and charge mobility. These properties make it an ideal building block for the synthesis of novel polymers and copolymers with unique properties. However, the limitations of using 1,1-Dibenzylethene in lab experiments include its insolubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research involving 1,1-Dibenzylethene, including the synthesis of novel polymers and copolymers with unique properties, the development of more efficient organic electronic devices, and the investigation of its potential as an anticancer agent. Other future directions could include the investigation of its potential applications in other fields, such as catalysis and sensing. Further research is needed to fully understand the potential of 1,1-Dibenzylethene and its applications in various fields.
合成方法
The synthesis of 1,1-Dibenzylethene can be achieved through several methods, including the Wittig reaction, the McMurry reaction, and the Suzuki-Miyaura coupling reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or a ketone to form an alkene. The McMurry reaction involves the coupling of two carbonyl compounds in the presence of a reducing agent to form an alkene. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst to form an alkene.
科学研究应用
1,1-Dibenzylethene has been extensively researched for its potential applications in various fields, including materials science, organic electronics, and medicine. In materials science, 1,1-Dibenzylethene has been used as a building block for the synthesis of novel polymers and copolymers with unique properties, such as high thermal stability, optical activity, and fluorescence. In organic electronics, 1,1-Dibenzylethene has been used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its high charge mobility and excellent light absorption properties. In medicine, 1,1-Dibenzylethene has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
14213-80-0 |
|---|---|
产品名称 |
1,1-Dibenzylethene |
分子式 |
C16H16 |
分子量 |
208.3 g/mol |
IUPAC 名称 |
2-benzylprop-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,1,12-13H2 |
InChI 键 |
BVQFXKIUXBVUTC-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
规范 SMILES |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



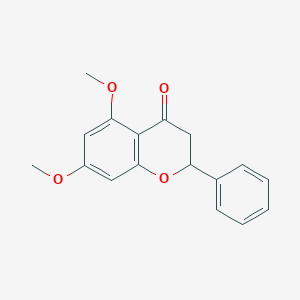
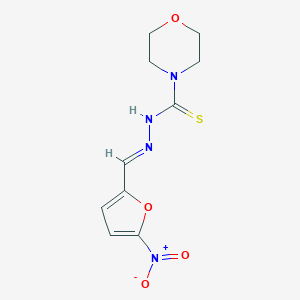
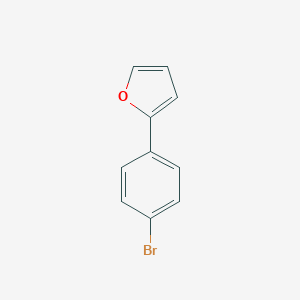
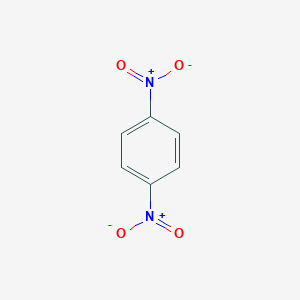
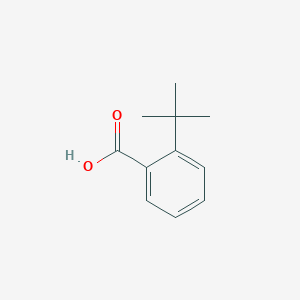
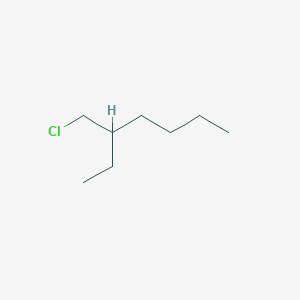
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
